

Application Notes: Quantification of Ledipasvir in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Ledipasvir D-tartrate	
Cat. No.:	B1513187	Get Quote

Introduction

Ledipasvir is a direct-acting antiviral agent highly effective in the treatment of chronic hepatitis C virus (HCV) infection, often in combination with sofosbuvir. Accurate quantification of ledipasvir in plasma is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring to ensure optimal treatment efficacy and safety. This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ledipasvir in human plasma.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry combined with the separation power of liquid chromatography. The procedure involves the extraction of ledipasvir and an internal standard (IS) from a plasma matrix, followed by chromatographic separation and detection. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Positive electrospray ionization (ESI+) is commonly used for the analysis of ledipasvir.

Experimental Protocols

- 1. Materials and Reagents
- Ledipasvir reference standard



- Internal Standard (IS) (e.g., Daclatasvir or a stable isotope-labeled ledipasvir)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (≥ 99.8% purity)
- Ammonium formate
- Human plasma with K2 EDTA as an anticoagulant
- Ethyl acetate (for liquid-liquid extraction)
- 2. Stock and Working Solutions Preparation
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve ledipasvir and the IS in methanol or acetonitrile to obtain a final concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of acetonitrile
 and water to create working solutions for calibration curve standards and quality control (QC)
 samples.
- 3. Calibration Standards and Quality Control (QC) Samples
- Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range, for example, from 0.1 ng/mL to 1000 ng/mL.[1]
- Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 500, and 800 ng/mL).
- 4. Sample Preparation (Liquid-Liquid Extraction)[1][2]
- To 500 μL of plasma sample (calibration standard, QC, or unknown), add 50 μL of the IS working solution and vortex briefly.
- Add 3 mL of ethyl acetate and vortex for 5 minutes.
- Centrifuge the samples at 4000 rpm for 10 minutes.







- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue with 500 μL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

Alternative Sample Preparation (Protein Precipitation)[3][4]

- To 100 μL of plasma sample, add 200 μL of acetonitrile containing the IS.
- Vortex for 1 minute to precipitate the proteins.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean vial for injection.
- 5. LC-MS/MS Instrumental Conditions

The following are typical starting conditions that may require optimization:



Parameter	Typical Value
Liquid Chromatography	
Column	C18 reversed-phase column (e.g., Xterra MS C8, 4.6x50mm, 5µm or Zorbax C18, 4.6x50 mm)[1][5]
Mobile Phase	A: 10 mM Ammonium formate buffer (pH 3.5) or 0.1% formic acid in water. B: Acetonitrile and/or Methanol.[1][3]
Flow Rate	0.4 - 0.7 mL/min[1][3]
Injection Volume	2 - 10 μL[3][4]
Column Temperature	40°C
Elution	Isocratic or gradient elution[1][2]
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitored Transition	Ledipasvir: m/z 889.2 → 244.1 or 889.8 → 130.1. IS (Daclatasvir): m/z 739.4 → 565.3[6]
Collision Energy	Optimized for the specific instrument and transition
Dwell Time	~200 ms

Quantitative Data Summary

The performance of the LC-MS/MS method for ledipasvir quantification is summarized in the table below, compiled from various validated methods.



Parameter	Reported Range/Value
Linearity Range	0.1 - 1000 ng/mL[1]
Lower Limit of Quantification (LLOQ)	0.1 - 5 ng/mL[3][6]
Accuracy	98 - 102% (% nominal)
Precision (%RSD or %CV)	< 15% (inter- and intra-day)
Recovery	78.9 - 95.18%[3][6]
Matrix Effect	Minimal to no significant effect observed[3]

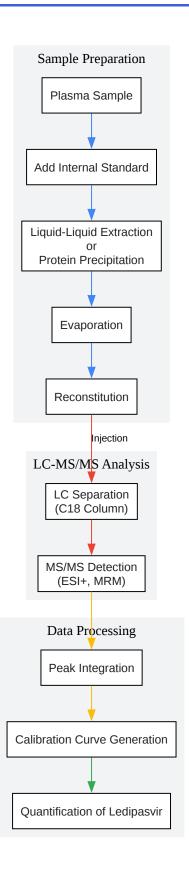
Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[1][7] Key validation parameters include:

- Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
- Linearity: The relationship between the instrument response and the known concentration of the analyte.
- Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.
- Recovery: The efficiency of the extraction procedure.
- Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
- Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, room temperature stability).[8]

Visualizations

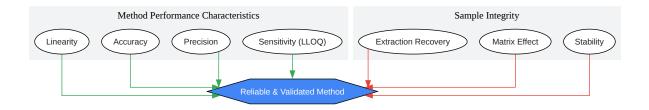




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Caption: Experimental workflow for LC-MS/MS quantification of Ledipasvir in plasma.





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Caption: Logical relationship of bioanalytical method validation parameters.

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